Mitonafide, chemically known as 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione hydrochloride (CAS 54824-17-8), is a synthetic organic compound belonging to the naphthalimide class. [, ] It has been investigated extensively for its potential as an antitumor agent due to its ability to interact with DNA and interfere with cellular processes. [, , , , , , , , ]
Mitonafide is classified under the category of antineoplastic agents, specifically targeting mitochondrial DNA and influencing cellular mechanisms associated with cancer cell proliferation. It is structurally related to other naphthalimide derivatives, such as amonafide, which have been studied for their anticancer properties. The synthesis and evaluation of mitonafide and its analogs are often conducted in laboratory settings, focusing on their cytotoxic effects against specific cancer cell lines, including HepG2 and HeLa cells .
The synthesis of mitonafide involves several key methodologies, primarily utilizing click chemistry and reductive amination techniques. The general synthetic route includes:
The synthesis typically requires specific conditions such as temperature control (often around 35 °C) and purification techniques like column chromatography to isolate the desired products with yields ranging from 41% to 84%. Characterization methods employed include ^1H-NMR, ^13C-NMR, FT-IR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm the structure and purity of synthesized compounds .
Mitonafide features a naphthalimide core structure characterized by a fused ring system with an imide functional group. The molecular formula is C₁₄H₁₁N₃O₂, indicating the presence of nitrogen and oxygen within its structure.
Mitonafide undergoes various chemical reactions that can modify its structure and enhance its biological activity:
The reaction conditions (solvent choice, temperature, reaction time) are critical for optimizing yields and ensuring selectivity towards desired products.
Mitonafide exerts its antitumor effects primarily through interaction with mitochondrial DNA. It is believed to induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors. The compound may also inhibit topoisomerase enzymes, which are essential for DNA replication and repair processes in cancer cells.
Studies have shown that mitonafide can effectively reduce cell viability in various cancer cell lines by inducing cell cycle arrest and apoptosis at specific concentrations (IC50 values) ranging from 10 to 30 µM depending on the cell type .
Relevant analyses include thermal analysis (to assess stability) and solubility studies to determine optimal formulation conditions for therapeutic applications .
Mitonafide has significant potential in scientific research focused on cancer therapy. Its applications include:
Mitonafide’s primary mechanism involves planar aromatic ring insertion between DNA base pairs, facilitated by its flat benzo[de]isoquinoline-1,3-dione core. This intercalation distorts the DNA helix, compromising replication and transcription fidelity. Crucially, mitonafide derivatives exhibit selective inhibition of topoisomerase II (Topo II), an enzyme essential for DNA unwinding during cell division [2] [5].
Table 1: DNA-Binding and Topo II Inhibition Profiles of Mitonafide Analogs
Analog Structure | ΔTm (°C) | DNA Binding Affinity (Kb, M⁻¹) | Topo II Inhibition |
---|---|---|---|
Mitonafide (parent) | 8.2 | 1.2 × 10⁵ | Yes |
Carborane-C4-nitro (Cmpd 34) | 13.0 | 3.8 × 10⁶ | No |
Carborane-C3-methoxy (Cmpd 12) | 9.5 | 5.7 × 10⁵ | Weak |
Mitonafide directly inflicts DNA strand breaks and provokes chromosomal instability, hallmarks of its genotoxic activity. In Chinese hamster ovary (CHO) cells, mitonafide (0.01–1.0 µM) induces dose-dependent single- and double-strand breaks, quantified via:
These breaks arise from:
At higher doses (20–60 J/cm² UVA-equivalent), mitonafide causes chromosomal aberrations, including fragments, dicentrics, and rings in CHO cells. Aberration frequency correlates with micronucleus formation, particularly acentric fragments indicating clastogenicity. Long-term exposure (4 × 5 J/cm²/week) drives tumorigenic transformation in HaCaT keratinocytes, linked to karyotypic chaos [3] [9].
Table 2: Genotoxic Effects of Mitonafide in Mammalian Cells
Cell Line | Endpoint | Dose Threshold | Effect Magnitude |
---|---|---|---|
CHO | DNA strand breaks | 0.01 µM | 2.5-fold ↑ vs. control |
CHO | Sister chromatid exchanges | 0.01 µM | 8.2 ± 0.7 exchanges/cell |
CHO | Chromosomal aberrations | 1.0 µM | 22% aberrant metaphases |
HaCaT | Tumorigenic transformation | 20 J/cm² (cumulative) | 100% tumor formation in nude mice |
Mitonafide triggers apoptosis through dual intrinsic and extrinsic pathways, with cell-type-specific nuances:
Intrinsic (Mitochondrial) Pathway
Extrinsic (Death Receptor) Pathway
In HepG2 cells, carborane-mitonafide conjugates (e.g., Cmpd 34–37) induce G2/M arrest and increase ROS (≥200%), glutathione (150%), and Fe²⁺ (120%), suggesting ferroptosis co-activation. Lysosomal membrane permeabilization further amplifies death signals selectively in cancer cells [5].
Table 3: Apoptotic Biomarkers in Mitonafide-Treated Cancer Cells
Cell Line | Pathway | Key Biomarkers | Regulation |
---|---|---|---|
HepG2 | Intrinsic | ↑ Cytochrome c, ↑ caspase-9, ↓ Bcl-2 | 3.0–5.5-fold change |
HepG2 | Ferroptosis | ↑ Lipid peroxidation, ↑ Fe²⁺, ↑ ROS | 2.0–3.2-fold change |
CHO | DNA damage response | ↑ γ-H2AX foci, ↑ p53 phosphorylation | Sustained ≥24 h |
Colon 26-luc | Extrinsic | ↑ Fas, ↑ caspase-8, ↑ TRAIL-R2 | Dose-dependent |
The C-3 nitro group is indispensable for mitonafide’s redox activity. Its reduction potential governs radical anion stability and subsequent oxidative damage:
Electrochemical analyses of nitro-aromatics show meta-nitro substituents exhibit more negative reduction potentials (E₁/₂ = −0.45 V vs. SCE) than para-analogs (−0.38 V), correlating with slower radical decomposition and greater cytotoxicity [7]. In mitonafide, the ortho-quinoid arrangement adjacent to the imide carbonyl further stabilizes NO₂•⁻, enhancing DNA adduction.
Table 4: Electrochemical Properties and Biological Effects of Nitro-Substituents
Nitro-Substituent Position | Reduction Potential (E₁/₂, V vs. SCE) | Nitro Radical Anion Stability | ROS Yield (vs. control) |
---|---|---|---|
Ortho (mitonafide-type) | −0.42 | High (t₁/₂ > 10 min) | 4.5-fold ↑ |
Meta | −0.45 | Moderate (t₁/₂ ~5 min) | 3.1-fold ↑ |
Para | −0.38 | Low (t₁/₂ < 2 min) | 1.8-fold ↑ |
Concluding Remarks
Mitonafide exemplifies how targeted chemical modifications amplify antineoplastic mechanisms. Its naphthalimide core enables DNA intercalation and Topo II poisoning, while the nitro group acts as a “redox warhead” generating oxidative stress. Current derivatives—such as carborane hybrids—augment these effects through enhanced DNA affinity or ferroptosis induction. Future designs should optimize nitro radical stability (e.g., meta-nitro substitution) and target selectivity (e.g., cancer-specific esterases). Mitonafide’s mechanistic legacy underscores nitro-aromatics as versatile scaffolds for anticancer drug development.
Mentioned Compounds: Mitonafide, Pinafide, Carborane-1,8-naphthalimide conjugates, 3-nitro-1,8-naphthalic acid, Benzo[de]isoquinoline-1,3-dione.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7